molecular formula C14H7N3O2S3 B5178592 2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole

Cat. No.: B5178592
M. Wt: 345.4 g/mol
InChI Key: JSHAAIAVKYJQTQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a nitro-substituted benzothiazole derivative. One common method is the Knoevenagel condensation reaction, which involves the coupling of 2-mercaptobenzothiazole with an aldehyde in the presence of a base such as L-proline . The reaction is usually carried out in ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino-substituted benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in the context of its anticonvulsant activity, the compound binds to GABA receptors and modulates their activity . This interaction can influence the excitability of neurons and reduce the occurrence of seizures. Additionally, the compound may interact with other molecular targets involved in various biochemical pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole is unique due to the presence of both a nitro group and a benzothiazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in scientific research.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O2S3/c18-17(19)8-5-6-10-12(7-8)21-14(16-10)22-13-15-9-3-1-2-4-11(9)20-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHAAIAVKYJQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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